molecular formula C10H10N2O7S2 B14180135 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- CAS No. 3545-88-8

3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy-

Cat. No.: B14180135
CAS No.: 3545-88-8
M. Wt: 334.3 g/mol
InChI Key: WENLDQVDJNSONJ-UHFFFAOYSA-N
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Description

3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- is a chemical compound with the molecular formula C10H10N2O7S2 and a molecular weight of 334.331 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- typically involves the sulfonation of naphthalene derivatives followed by amination and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfuric acid or oleum, followed by controlled amination and hydroxylation steps. The process is optimized to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- include:

Uniqueness

The uniqueness of 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and selectivity are required .

Properties

IUPAC Name

3,5-diamino-4-hydroxynaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7S2/c11-6-3-5(20(14,15)16)1-4-2-7(21(17,18)19)9(12)10(13)8(4)6/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENLDQVDJNSONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188960
Record name 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-88-8
Record name 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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